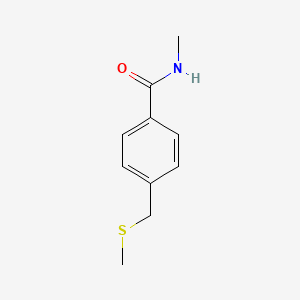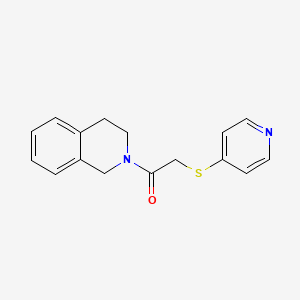
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research for its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone involves the formation of a complex with metal ions. This complex formation results in a change in the fluorescence intensity of the compound, which can be used for the detection of metal ions. Additionally, the compound can act as a ligand for metal ions, which can result in the formation of metal complexes with unique properties.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can be attributed to its ability to chelate metal ions. Additionally, it has been shown to have anti-inflammatory properties, which can be attributed to its ability to inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone in lab experiments include its unique properties, such as its ability to detect metal ions and act as a ligand for metal complexes. Additionally, its synthesis method is relatively simple, which makes it easy to obtain. However, the limitations of using this compound include its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the use of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone in scientific research. One direction is the development of new metal complexes with unique properties for catalytic reactions. Another direction is the development of new fluorescent probes for the detection of metal ions. Additionally, the potential use of this compound as an anti-inflammatory agent and antitumor agent should be explored further.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone involves a multistep process. The first step involves the synthesis of 2-aminonicotinic acid, which is then converted into 2-acetylnicotinic acid. This compound is then reacted with thionyl chloride to form 2-acetylpyridine-4-thionyl chloride. Finally, the reaction of 2-acetylpyridine-4-thionyl chloride with isoquinoline yields 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone has a wide range of applications in scientific research. It is used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound is also used in the synthesis of various bioactive molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. Additionally, it is used as a ligand in the synthesis of metal complexes for catalytic reactions.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16(12-20-15-5-8-17-9-6-15)18-10-7-13-3-1-2-4-14(13)11-18/h1-6,8-9H,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELIWPTUWDWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

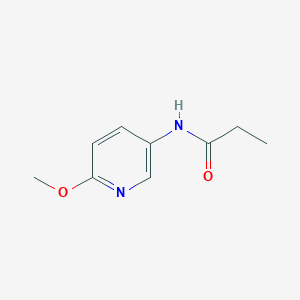
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
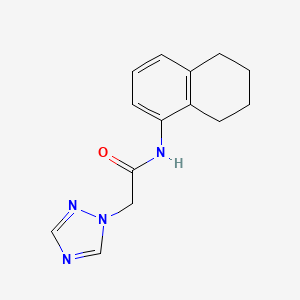

![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)

![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)
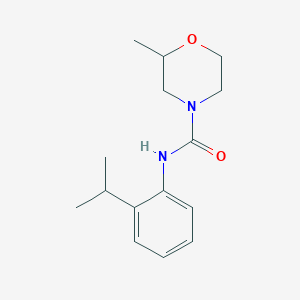
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)
